molecular formula C16H19FN4O3S B2759473 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034279-03-1

6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

カタログ番号: B2759473
CAS番号: 2034279-03-1
分子量: 366.41
InChIキー: BIMHXRGOSVBSBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a complex organic compound featuring a pyrazine ring substituted with a dimethylamino group and a pyrrolidine ring linked via an ether bond to a fluorophenylsulfonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

Nucleophilic Substitution Reactions

The pyrazine ring and sulfonamide group enable nucleophilic substitution under specific conditions. Key reactions include:

Reaction Type Reagents/Conditions Product Key Observations Sources
Aromatic Substitution NaH/DMF, 80°CSubstituted pyrazine derivativesDimethylamino group acts as a leaving group; regioselectivity influenced by sulfonyl group
SNAr i-Pr<sub>2</sub>NEt, NMP, 140°CAminated pyrazine intermediatesCompeting sulfonylation observed in electron-deficient systems
  • The dimethylamino group (-NMe<sub>2</sub>) on the pyrazine ring facilitates displacement by amines or alkoxides under basic conditions.

  • Sulfonamide-linked pyrrolidine enhances ring activation for SNAr reactions but may lead to sulfonic acid byproducts if competing electrophilic centers exist .

Oxidation Reactions

The pyrrolidine-ether linkage and pyrazine ring are susceptible to oxidation:

Oxidation Target Reagents Conditions Outcome Sources
Ether Oxidation H<sub>2</sub>O<sub>2</sub>/K<sub>2</sub>CO<sub>3</sub>DMSO, RT, 6 hFormation of sulfone or ketone derivatives
Pyrazine Ring m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTN-Oxide formation
  • Hydrogen peroxide selectively oxidizes the ether oxygen in pyrrolidine to form sulfones without degrading the sulfonamide group .

  • Meta-chloroperbenzoic acid (m-CPBA) generates pyrazine N-oxides, enhancing electrophilicity for downstream functionalization.

Reduction Reactions

Controlled hydrogenation modifies the heterocyclic framework:

Reduction Site Catalyst/System Conditions Product Sources
Pyrazine Ring Pd/C, H<sub>2</sub> (1 atm)EtOH, 50°C, 12 hPartially saturated dihydropyrazine
Sulfonamide Group LiAlH<sub>4</sub>THF, refluxReduction to thioether (limited efficiency)
  • Palladium-catalyzed hydrogenation preferentially saturates the pyrazine ring over the sulfonamide group .

  • LiAlH<sub>4</sub> incompletely reduces the sulfonamide to thioether, requiring stoichiometric excess.

Cross-Coupling Reactions

The compound participates in Pd-mediated couplings for structural diversification:

Coupling Type Catalyst System Substrates Application Sources
Buchwald-Hartwig Pd(OAc)<sub>2</sub>/BINAPAryl halides, aminesSynthesis of arylaminopyrazine derivatives
Suzuki-Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Boronic acidsBiaryl-functionalized analogs
  • Ligand choice (e.g., BINAP) governs selectivity for mono- vs. diarylation .

  • Electron-deficient pyrazine rings enhance oxidative addition rates in Suzuki couplings .

Acid/Base-Mediated Rearrangements

The sulfonamide group influences stability under acidic/basic conditions:

Condition Reagents Transformation Notes Sources
Acidic Hydrolysis HCl (conc.), ∆Sulfonic acid formationCompeting pyrrolidine ring opening observed
Basic Degradation NaOH (aq.), 70°CPyrazine ring decompositionLimited utility due to low yields
  • Concentrated HCl cleaves the sulfonamide bond but risks decomposing the pyrazine ring .

  • Strong bases degrade the dimethylamino group, forming unstable intermediates.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and evaluated for their ability to inhibit cancer cell growth across various human cancer cell lines. These compounds showed promising results in reducing tumor size in murine models, suggesting their potential as anticancer agents .

2. Inhibition of Cholinesterases

The compound's structural features may allow it to act as an inhibitor of cholinesterases, which are enzymes involved in the breakdown of neurotransmitters. Inhibitors of these enzymes are being explored as therapeutic agents for Alzheimer's disease. Studies have demonstrated that similar pyrazine derivatives effectively inhibit both acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Pharmacological Studies

Case Study: Antiviral Properties

Research into the antiviral properties of pyrazine derivatives has shown that certain compounds can inhibit viral replication. For instance, studies on bis-steroidal pyrazines revealed their efficacy against various viral strains, including yellow fever virus (YFV). The mechanism of action is believed to involve interference with viral entry or replication processes .

Case Study: Heat Shock Protein Inhibition

Another relevant application is the inhibition of heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability within cells. Compounds that modulate HSP90 activity are being investigated for their potential in cancer therapy. The compound may serve as a lead structure for developing new HSP90 inhibitors, enhancing the efficacy of existing cancer treatments .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AnticancerPyrrolidine derivativesInhibition of tumor growth
Cholinesterase inhibitionPyrazine derivativesIncreased acetylcholine levels
AntiviralBis-steroidal pyrazinesInhibition of viral replication
HSP90 inhibitionHSP90 inhibitors based on similar structuresEnhanced cancer treatment efficacy

作用機序

The mechanism by which 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the pyrazine and pyrrolidine rings could facilitate specific binding to active sites.

類似化合物との比較

Similar Compounds

  • 6-((1-((4-chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
  • 6-((1-((4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Uniqueness

Compared to similar compounds, 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine may exhibit unique biological activities due to the presence of the fluorine atom, which can influence the compound’s electronic properties and binding interactions.

生物活性

The compound 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine, identified by CAS number 2034279-03-1, is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H19FN4O3S, with a molecular weight of 366.4 g/mol. The structure includes a dimethylpyrazin moiety and a sulfonyl-pyrrolidine group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H19FN4O3S
Molecular Weight366.4 g/mol
CAS Number2034279-03-1

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonyl group enhances the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.

Inhibitory Activity

Preliminary studies suggest that this compound may exhibit inhibitory activity against specific enzymes involved in cancer cell proliferation and survival. For instance, it has been suggested that similar compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .

Biological Assays and Efficacy

Several assays have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Using various cancer cell lines, such as SKM-1 (myelodysplastic syndrome), the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cells.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased levels of apoptotic markers, suggesting its role in promoting programmed cell death in cancer cells.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as an antitumor agent.

Case Studies

A notable case study involved the evaluation of the compound's effects on human myelodysplastic syndrome cells. The results indicated that treatment resulted in:

  • Increased acetylation of histone H3 : This modification is associated with active transcription and may contribute to the reactivation of tumor suppressor genes.
  • Cell cycle arrest : Observations showed that the compound induced G1 phase arrest, further supporting its potential as an anticancer agent .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:

  • Absorption : The compound exhibits high bioavailability due to its favorable solubility profile.
  • Metabolism : Initial studies indicate minimal metabolic degradation in hepatic systems across several species.
  • Safety : Toxicity assessments have shown low inhibition of hERG channels (IC50 = 34.6 μM), suggesting a favorable safety profile regarding cardiotoxicity .

特性

IUPAC Name

6-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-20(2)15-9-18-10-16(19-15)24-13-7-8-21(11-13)25(22,23)14-5-3-12(17)4-6-14/h3-6,9-10,13H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMHXRGOSVBSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。